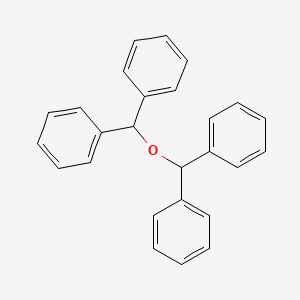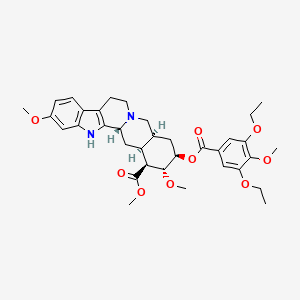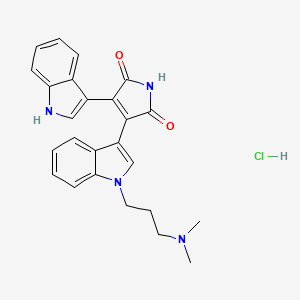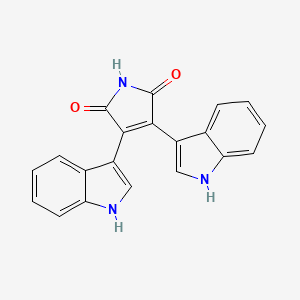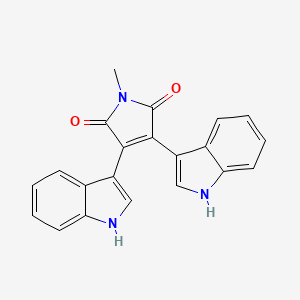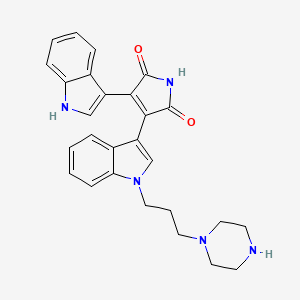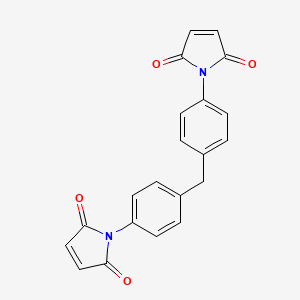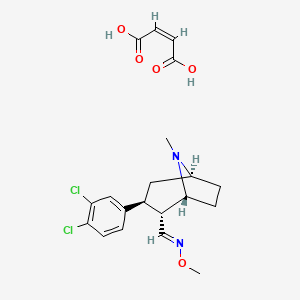
Brasofensine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brasofensine Maleate is an inhibitor of the monoamine re-uptake mechanism.
Aplicaciones Científicas De Investigación
1. Parkinson's Disease Treatment
Brasofensine maleate has been investigated for its potential in treating Parkinson's disease, particularly in combination with Levodopa/Carbidopa. Studies focused on its safety, tolerability, pharmacokinetic, and pharmacodynamic properties in patients with moderate Parkinson's disease. The findings suggested that Brasofensine was safe and well tolerated in the studied patient cohort at daily doses of up to 4 mg, although no change in patient disability was observed at any dose level (Frackiewicz et al., 2002).
2. Pharmacokinetics and Metabolism
Research has been conducted to understand the pharmacokinetics, bioavailability, disposition, and metabolism of Brasofensine in various species, including humans. This study revealed that Brasofensine underwent extensive first-pass metabolism in humans, monkeys, and rats, primarily undergoing O- and N-demethylation and isomerization, with some metabolites further converted to glucuronides (Zhu et al., 2008).
3. NeuroSearch's Development for Parkinson's
Brasofensine (NS-2214) was under development by NeuroSearch for the potential treatment of Parkinson's disease. The drug entered phase II trials in Denmark and phase I trials in the US. Despite Bristol-Myers Squibb withdrawing from the collaboration, NeuroSearch sought licensing agreements to accelerate development and marketing (Yu, 2000).
4. Effects in MPTP-Treated Marmosets
A study explored the effects of Brasofensine on motor disability, locomotor activity, and dyskinesia in MPTP-treated marmosets, a model of Parkinson's disease. Brasofensine demonstrated a dose-dependent increase in locomotor activity and reduction in disability scores, suggesting its potential in treating Parkinson's disease (Pearce et al., 2002).
Propiedades
Número CAS |
173830-14-3 |
|---|---|
Nombre del producto |
Brasofensine maleate |
Fórmula molecular |
C20H24Cl2N2O5 |
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12+,13+,16+;/m0./s1 |
Clave InChI |
XVXRAWKEYKMWFS-YGPNHCCBSA-N |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NS-2214; BMS-204756-07; NS 2214; NS2214; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



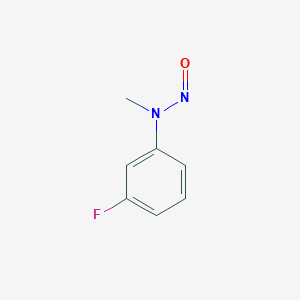
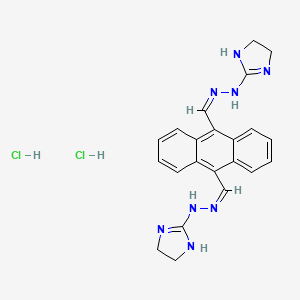
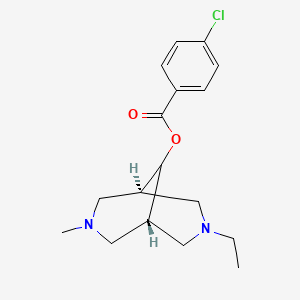

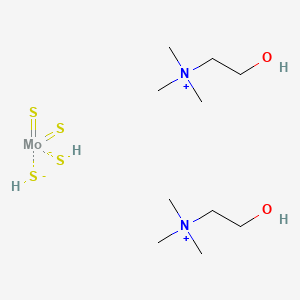
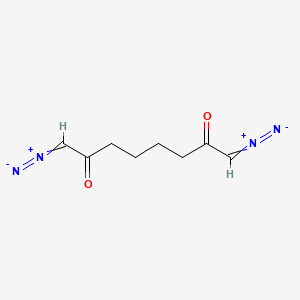
![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
